Isooctadecyl acrylate
Overview
Description
Isooctadecyl acrylate is an organic compound with the molecular formula C21H40O2 . It is an ester formed from acrylic acid and isooctadecyl alcohol. This compound is known for its hydrophobic properties and is widely used in the production of polymers and copolymers, particularly in the field of adhesives and coatings .
Mechanism of Action
Target of Action
Isooctadecyl acrylate is a type of acrylate monomer that is commonly used in the production of polymers, coatings, adhesives, and sealants. The primary targets of this compound are the polymer chains where it acts as a monomer. It contributes to the formation of polymer chains by undergoing a process known as polymerization .
Mode of Action
The mode of action of this compound involves a chemical reaction known as free radical polymerization . In this process, this compound molecules react with each other to form long chains or polymers. This reaction is initiated by free radicals, which are atoms, molecules, or ions with unpaired electrons. These free radicals can be generated by various means, such as heat, light, or chemical initiators .
Biochemical Pathways
The biochemical pathways involved in the action of this compound primarily revolve around the process of polymerization . The polymerization of this compound can be considered a biochemical pathway as it involves a series of chemical reactions leading to the formation of a complex product - the polymer. The downstream effects of this pathway include the formation of materials with specific properties such as flexibility, durability, and resistance to environmental factors .
Pharmacokinetics
It’s important to note that this compound, like other acrylates, can cause skin and eye irritation upon contact .
Result of Action
The result of the action of this compound is the formation of polymers with specific properties. These polymers are used in various applications, including the production of paints, adhesives, and sealants. The properties of the resulting polymers can be tailored by controlling the conditions of the polymerization process .
Action Environment
The action of this compound, specifically its polymerization, can be influenced by various environmental factors. These include temperature, light, and the presence of oxygen. For instance, higher temperatures and exposure to light can accelerate the polymerization process. On the other hand, the presence of oxygen can inhibit the polymerization process as oxygen reacts with the free radicals involved in the process, thereby preventing them from initiating the polymerization of this compound .
Biochemical Analysis
Biochemical Properties
Isooctadecyl acrylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in polymerization reactions, where it forms long chains of polymers. These reactions are often catalyzed by enzymes such as lipases, which facilitate the esterification process. This compound can also interact with proteins that have hydrophobic domains, allowing it to integrate into lipid bilayers and affect membrane properties .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with membrane-bound receptors and altering their activity. This compound can also impact gene expression by modulating the activity of transcription factors. Additionally, this compound can influence cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound can also inhibit or activate enzymes by interacting with their active sites. Furthermore, this compound can modulate gene expression by binding to transcription factors and influencing their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade when exposed to extreme temperatures or reactive chemicals. Long-term exposure to this compound has been shown to affect cellular function, leading to changes in cell viability and proliferation. These effects are often studied in in vitro and in vivo models to understand the compound’s stability and degradation patterns .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause oxidative stress and inflammation in animal tissues. These threshold effects are important for determining safe exposure levels and understanding the compound’s toxicity profile .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism. It can interact with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds. This compound can also affect metabolic flux by altering the levels of metabolites in specific pathways. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This compound can also accumulate in specific cellular compartments, such as lipid droplets and membranes, where it can exert its effects. The transport and distribution of this compound are important for understanding its bioavailability and localization .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. It is often found in lipid-rich areas, such as membranes and lipid droplets, where it can interact with other lipophilic molecules. The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific organelles. Understanding its localization is essential for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctadecyl acrylate is typically synthesized through the esterification reaction between acrylic acid and isooctadecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be performed in a continuous flow process. This method involves the reaction of acrylic acid with isooctadecyl alcohol in the presence of a catalyst. The continuous flow process offers advantages such as improved reaction control, higher yields, and reduced formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Isooctadecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and isooctadecyl alcohol.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: Catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Addition Reactions: Typically carried out under mild conditions with nucleophiles.
Major Products Formed:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Acrylic acid and isooctadecyl alcohol.
Addition Reactions: Various esters and amides depending on the nucleophile.
Scientific Research Applications
Isooctadecyl acrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the development of hydrophobic coatings for biological assays and devices.
Medicine: Investigated for use in drug delivery systems due to its biocompatibility and hydrophobic nature.
Industry: Employed in the production of pressure-sensitive adhesives, coatings, and sealants
Comparison with Similar Compounds
2-Ethylhexyl acrylate: Used in similar applications but has different physical properties due to its shorter alkyl chain.
Butyl acrylate: Commonly used in adhesives and coatings but offers different mechanical properties.
Methyl acrylate: Used in the production of polymers with different flexibility and hardness
Uniqueness of Isooctadecyl Acrylate: this compound is unique due to its long alkyl chain, which imparts superior hydrophobic properties and makes it particularly suitable for applications requiring water resistance and strong adhesion .
Properties
IUPAC Name |
16-methylheptadecyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O2/c1-4-21(22)23-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(2)3/h4,20H,1,5-19H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFXXRRQKFUYEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30917551 | |
Record name | 16-Methylheptadecyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30917551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93841-48-6 | |
Record name | Isooctadecyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Methylheptadecyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30917551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctadecyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions using various monomers to adjust the relative permittivity of acrylic PSAs. Why is adjusting relative permittivity important in applications like touch screen panels (TSPs)?
A1: Relative permittivity, also known as dielectric constant, influences a material's ability to store electrical energy. In touch screen panels (TSPs), the PSA acts as a dielectric layer. The performance of the TSP, specifically its sensitivity and accuracy, is directly related to the relative permittivity of this layer. Therefore, by adjusting the relative permittivity of the PSA through the addition of monomers like Isooctadecyl acrylate, researchers and manufacturers can fine-tune the performance characteristics of the TSP [].
A2: The study primarily focuses on comparing N-vinylcaprolactam (NVC) with other monomers. While the research mentions this compound (ISTA) as a monomer used to adjust relative permittivity, it doesn't provide a direct comparison of its effects on PSA properties with the other monomers. Further research would be needed to determine the specific influence of ISTA on adhesion, gel fraction, transmittance, and its optimal content within the acrylic PSA formulation [].
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